molecular formula C5H9ClN4 B1456734 1-methyl-1H-imidazole-2-carboximidamide hydrochloride CAS No. 849600-64-2

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Cat. No. B1456734
M. Wt: 160.6 g/mol
InChI Key: WJQAKFRHCZWOKB-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H9ClN4 . It is a derivative of imidazole, an aromatic heterocyclic organic compound .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and others like 4(5)-aminoimidazol-5(4)-carboxamide, have shown promising results in antitumor research. Some of these compounds have advanced to preclinical testing stages, demonstrating their potential as new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Imidazole Derivatives as Therapeutic Agents

Imidazole derivatives are under intense exploration for their pharmacological activities due to their unique and ubiquitous structure. These compounds exhibit a wide range of biological activities, including anti-infective potentials. Their chemistry, synthetic aspects, and biological profiles have been extensively reviewed, showcasing their importance in therapeutic applications (Sharma et al., 2016).

Antimicrobial Activities of Imidazole

The role of imidazole and its derivatives in antimicrobial resistance has been highlighted, with recommendations for synthesizing more derivatives to combat the growth of new strains of organisms. Imidazole serves as a critical component in manufacturing anti-fungal and bactericidal drugs, showcasing its versatility in addressing microbial resistance (2022).

Applications in Corrosion Inhibition

Imidazole and its derivatives are also recognized for their role as effective corrosion inhibitors, particularly in the petroleum industry. Their chemical structure allows for strong adsorption onto metal surfaces, offering a low-cost and environmentally friendly solution for corrosion inhibition. The review encompasses their chemical structures, synthesis processes, and performance evaluations, providing insight into their efficacy as corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

The safety data sheet for a related compound, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 1-methyl-1H-imidazole-2-carboximidamide hydrochloride.

properties

IUPAC Name

1-methylimidazole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-2-8-5(9)4(6)7;/h2-3H,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAKFRHCZWOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Synthesis routes and methods

Procedure details

To 10 mL of methyl alcohol in a sealed tube is added sodium hydride (440 mg, 11 mmol) with stirring. 1-Methyl-2-imidazole carbonitrile (1.18 g, 11 mmol) is added. The mixture is stirred at room temperature for 20 h, and ammonium chloride (588 mg, 11 mmol) is added. The bottle is then sealed and stirred at 80° C. for 8 h, and cooled to room temperature. The mixture is filtered, and the filtrate is concentrated. The residue is treated with 1% methyl alcohol in diethyl ether, and the precipitates are collected by filtration and dried to give 1-methyl-2-imidazole carboxamidine hydrochloride as a gray solid (1.6 g). MS: m/z 125.2 (M+H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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